molecular formula C20H30N4O2 B7182213 N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide

N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide

Cat. No.: B7182213
M. Wt: 358.5 g/mol
InChI Key: OUTMBWASFIVDIO-UHFFFAOYSA-N
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Description

N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an anilino group, a diazepane ring, and a cyclopentyl group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c25-19(22-17-7-2-1-3-8-17)11-12-21-20(26)24-14-6-13-23(15-16-24)18-9-4-5-10-18/h1-3,7-8,18H,4-6,9-16H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTMBWASFIVDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCN(CC2)C(=O)NCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-anilino-3-oxopropylamine with cyclopentyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-3-oxopropyl)benzamide
  • N-(3-anilino-3-oxopropyl)-2-thiophenecarboxamide
  • 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide

Uniqueness

Compared to similar compounds, N-(3-anilino-3-oxopropyl)-4-cyclopentyl-1,4-diazepane-1-carboxamide stands out due to its unique diazepane ring and cyclopentyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for specific applications in research and industry.

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